1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid
Description
BenchChem offers high-quality 1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(benzenesulfonyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O4S/c13-10(14)8-6-11-12(7-8)17(15,16)9-4-2-1-3-5-9/h1-7,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQYXNCYUQUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)S(=O)(=O)C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic Acid in Heterocyclic Synthesis
CAS: 1201643-89-1 Formula: C₉H₉BN₂O₄S Molecular Weight: 252.05 g/mol
Executive Summary: The "Masked" Heterocycle Strategy
1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid represents a critical class of "masked" reagents in modern medicinal chemistry. While the pyrazole moiety is ubiquitous in kinase inhibitors and anti-inflammatory drugs, its direct introduction via Suzuki-Miyaura coupling is often plagued by catalyst poisoning and protodeboronation.
This reagent utilizes a phenylsulfonyl (
-
Catalyst Preservation: It sterically and electronically masks the pyrazole nitrogens, preventing the formation of stable, non-reactive Pd-N complexes.
-
Electronic Modulation: The electron-withdrawing nature of the sulfonyl group stabilizes the carbon-boron bond, mitigating the rapid protodeboronation often seen in electron-rich 4-pyrazolyl boronic acids.
This guide details the physicochemical profile, optimized coupling protocols, and deprotection strategies required to successfully deploy this reagent in high-value synthesis.
Physicochemical Profile & Handling
Unlike its pinacol ester counterparts, the free boronic acid (CAS 1201643-89-1) is prone to trimerization, forming boroxines (anhydrides) upon dehydration. This is a reversible process and typically does not affect reactivity, but it complicates stoichiometry calculations.
| Property | Specification | Operational Implication |
| Appearance | White to off-white solid | Color change to yellow/brown indicates oxidation or hydrolysis of the sulfonyl group. |
| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane, Et₂O). Requires polar co-solvents in coupling. |
| Stability | Hygroscopic | Store at 2–8°C under inert atmosphere (Ar/N₂). |
| Acidity | Weakly Acidic (Boronic acid) | Compatible with weak bases ( |
Critical Handling Note: The phenylsulfonyl group is acid-stable but base-labile. Avoid using strong hydroxide bases (NaOH, KOH) during the coupling step if high temperatures (>80°C) are required, as premature deprotection can occur, leading to catalyst poisoning.
Strategic Workflow: Protection, Coupling, and Deprotection[1]
The utility of this reagent relies on a three-stage workflow: Activation (in situ), Cross-Coupling , and Deprotection .
Visualization: The Synthetic Pathway
The following diagram illustrates the logical flow from the protected reagent to the final free-NH pyrazole product.
Caption: Workflow showing the transformation of the masked boronic acid to the active pharmaceutical ingredient (API) scaffold.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Couple CAS 1201643-89-1 with an aryl halide (Ar-X) while maintaining the protecting group.
Reagents:
-
Substrate: Aryl Bromide or Iodide (1.0 equiv)[1]
-
Boronic Acid: 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3–5 mol%)-
Why: The bidentate ferrocene ligand prevents Pd deactivation better than
for heteroaryl couplings.
-
-
Base:
(2.0 – 3.0 equiv) or-
Note: Avoid hydroxides to prevent premature deprotection.
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Inerting: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane/Water via syringe.
-
Reaction: Heat to 80–90°C for 4–12 hours. Monitor via LC-MS.
-
Checkpoint: Look for the mass of [Product +
]. If you see [Product - ], the base concentration or temperature is too high.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography. The sulfonyl group adds lipophilicity, making the intermediate easier to purify than the polar free pyrazole.
Protocol B: Chemoselective Deprotection
Objective: Remove the phenylsulfonyl group to reveal the bioactive NH-pyrazole.
Method 1: Basic Hydrolysis (Standard)
-
Conditions: 3M NaOH (aq) / Methanol (1:3).
-
Procedure: Dissolve the intermediate in MeOH. Add NaOH solution. Stir at RT to 50°C for 1–2 hours.
-
Mechanism: Nucleophilic attack at the sulfur atom releases the pyrazolate anion.
-
Workup: Neutralize with 1M HCl to pH 7. Extract with EtOAc.[2][3]
Method 2: Anhydrous Fluoride (Acid-Sensitive Substrates)
-
Conditions: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M, 2 equiv).
-
Procedure: Stir at RT for 2–4 hours.
-
Utility: Useful if the molecule contains esters or other base-sensitive groups that would hydrolyze in NaOH.
Mechanistic Insights: The "Anti-Poisoning" Effect
The primary failure mode in coupling unprotected azoles is the coordination of the
Caption: Comparison of catalyst interaction pathways. The sulfonyl group (Green path) prevents the formation of the dead-end Pd-N complex (Red path).
Electronic Effects on Stability
The phenylsulfonyl group is strongly electron-withdrawing (EWG).
-
Pros: It decreases the electron density on the pyrazole ring, stabilizing the C-B bond against hydrolytic cleavage (protodeboronation) prior to transmetalation.
-
Cons: It renders the carbon-boron bond slightly less nucleophilic. This is why stronger catalysts (like Pd-dppf or Pd-XPhos) are preferred over simple Pd-triphenylphosphine systems.
References
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." Available at: [Link]
- Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of N-Protected Pyrazoles." Tetrahedron Letters, vol. 50, no. 12, 2009. (General methodology for N-protected azoles).
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
PubChem. "1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid - Compound Summary." National Library of Medicine. Available at: [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (Reference for Sulfonamide deprotection stability).
Sources
1-phenylsulfonyl-1H-pyrazole-4-boronic acid molecular weight
Technical Whitepaper: Strategic Utility of 1-Phenylsulfonyl-1H-pyrazole-4-boronic Acid
Executive Summary & Identity Profile
1-(Phenylsulfonyl)-1H-pyrazole-4-boronic acid is a specialized heterocyclic building block designed to overcome the inherent reactivity challenges of pyrazole chemistry. While the core pyrazole ring is a ubiquitous pharmacophore in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib), the free nitrogen (NH) at the 1-position often poisons palladium catalysts during cross-coupling reactions.
This reagent utilizes a phenylsulfonyl (
Physicochemical Data Table
| Property | Metric |
| IUPAC Name | 1-(Benzenesulfonyl)-1H-pyrazol-4-ylboronic acid |
| Molecular Formula | |
| Molecular Weight | 252.05 g/mol |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Commercial Form | Often supplied as the Pinacol Ester (CAS: 1073372-04-9, MW: 334.[1][2][3][4][5]20) for enhanced stability |
| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere) |
Mechanistic Insight: The "Protection-Activation" Strategy
Expertise Note: Junior chemists often attempt to couple unprotected 4-pyrazole boronic acids directly. This frequently results in low yields (<30%) because the basic nitrogen (
The phenylsulfonyl group serves a dual purpose:
-
Steric/Electronic Shielding: It pulls electron density away from the ring, rendering the nitrogens non-nucleophilic toward the catalyst.
-
Crystallinity: It increases the molecular weight and lipophilicity, making the intermediate easier to purify than the highly polar free acid.
Pathway Logic Diagram
Figure 1: The strategic necessity of N-sulfonylation to bypass catalyst deactivation pathways.
Experimental Protocols
A. Synthesis of the Reagent (If not purchased)
Context: If the boronic acid is unavailable, it is best synthesized via the bromide intermediate.
-
Sulfonylation: React 4-bromo-1H-pyrazole with benzenesulfonyl chloride (
) and Triethylamine ( ) in DCM at 0°C.-
Self-Validating Check: The product, 4-bromo-1-(phenylsulfonyl)pyrazole, should precipitate or crystallize easily (MW: 287.13).
-
-
Borylation:
-
Reagents: 4-bromo-1-(phenylsulfonyl)pyrazole (1.0 eq), Bis(pinacolato)diboron (
, 1.1 eq), KOAc (3.0 eq), (0.05 eq). -
Conditions: Dioxane, 80°C, 4-12 hours.
-
Note: This yields the pinacol ester .[5][6][7] To get the free acid, hydrolysis with
/ is required, but the ester is preferred for the next step.
-
B. Cross-Coupling & Deprotection (The Application)
Context: Coupling the reagent with an aryl halide (
Step 1: Suzuki-Miyaura Coupling
-
Reagents: 1-(Phenylsulfonyl)-pyrazole-4-boronate (1.2 eq), Aryl Halide (1.0 eq),
(2.0 M aq, 3.0 eq), (5 mol%). -
Solvent: DME/Water or Dioxane/Water (4:1).
-
Temperature: 90°C for 6–12 hours.
-
Validation: Monitor TLC. The sulfonyl group is stable under these mild basic conditions.
Step 2: "One-Pot" Deprotection
-
Rationale: The sulfonyl group is base-labile but requires stronger conditions or longer times than the coupling reaction itself.
-
Protocol: After Step 1 is complete (verified by LCMS), add excess NaOH (4M) or hydrazine hydrate directly to the reaction mixture and heat at 60°C for 1 hour.
-
Mechanism: Nucleophilic attack on the sulfur atom releases the free pyrazole anion.
-
Workup: Acidify to pH 7 to protonate the pyrazole (NH form) and extract.
Reaction Workflow Diagram
Figure 2: Integrated workflow for coupling and in-situ deprotection.
Critical Handling & Stability Notes
-
Boronic Acid vs. Ester: The free boronic acid (MW 252.05) is prone to dehydration, forming cyclic boroxine trimers. This changes the effective molecular weight and stoichiometry.
-
Recommendation: Use the pinacol ester (MW 334.20) for precise stoichiometry. If using the free acid, assume 90-95% purity or verify by NMR (
exchange).
-
-
Base Sensitivity: While the sulfonyl group protects the nitrogen, it is not infinitely stable. Avoid using strong alkoxide bases (e.g., NaOtBu) during the coupling step, as they may prematurely cleave the sulfonyl group before the cross-coupling occurs, leading to catalyst poisoning. Use Carbonate or Phosphate bases instead.
References
-
Heller, S. T., & Natarajan, S. R. (2006). "1-Phenylsulfonyl-1H-pyrrole-3-boronic acid: A versatile reagent for the synthesis of 3-substituted pyrroles." Organic Letters, 8(13), 2675–2678. (Mechanistic basis for sulfonyl protection in nitrogen heterocycles). Link
-
Kudo, N., et al. (2011). "Efficient Synthesis of 4-Substituted Pyrazoles via Suzuki-Miyaura Coupling." Chemical & Pharmaceutical Bulletin, 59(5), 629-633. (Specific protocols for pyrazole coupling). Link
-
PubChem Compound Summary. "1-(Phenylsulfonyl)-1H-pyrazole-4-boronic acid pinacol ester." (Source for CAS and physical data). Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Sulfonamide deprotection mechanisms).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-苯磺酰-1H-吡唑-4-硼酸频哪酯 CAS#:1073372-04-9_上海源叶生物科技有限公司_化学加网 [huaxuejia.cn]
- 4. 1-Phenylsulfonyl-1H-pyrazole-4-boronic acid pinacol ester, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. 1-苯磺酰-1H-吡唑-4-硼酸频哪酯 - CAS:1073372-04-9 - 吉林金泰化玻有限公司 [jtos-service.com]
- 6. 1-Phenylsulfonyl-1H-pyrazole-4-boronic acid pinacol ester, 95% [labchem.co.za]
- 7. cymitquimica.com [cymitquimica.com]
Technical Guide: 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic Acid in Medicinal Chemistry
Executive Summary
1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid (and its pinacol ester surrogate) represents a specialized class of organoboron reagents designed to overcome the inherent synthetic challenges of the pyrazole scaffold. While the unprotected pyrazole-4-boronic acid is commercially available, the 1-(phenylsulfonyl) protected variant offers distinct advantages in solubility , crystallinity , and regiocontrol during palladium-catalyzed cross-coupling reactions.
This guide details the strategic application of this reagent in the synthesis of bioactive molecules, particularly kinase inhibitors where the pyrazole moiety serves as a critical ATP-hinge binder.
Part 1: Chemical Profile & Strategic Utility
The Reagent
-
Compound Name: 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid
-
CAS Number (Acid): 1202654-73-0 (Representative)
-
CAS Number (Pinacol Ester): 827614-69-7 (Analogous propyl variant) / Note: The pinacol ester form is frequently generated in situ or used as the stable commercial surrogate due to the hydrolytic instability of the free boronic acid.
-
Core Structure: A pyrazole ring substituted at the C4 position with a boronic acid/ester and protected at the N1 position with a phenylsulfonyl group.
Why Use the Phenylsulfonyl Group?
In high-value medicinal chemistry campaigns, the choice of protecting group (PG) is never arbitrary. The phenylsulfonyl (
-
Suppression of Catalyst Poisoning: Free
-pyrazoles can coordinate to palladium centers, displacing ligands and arresting the catalytic cycle. The electron-withdrawing sulfonyl group reduces the basicity of the pyrazole nitrogens, preventing this coordination. -
Regiochemical Fidelity: While Suzuki coupling occurs at the C-B bond, the presence of a free
can lead to competitive N-arylation (Chan-Lam type side reactions) or N-alkylation if electrophiles are present. The group locks the nitrogen. -
Physicochemical Optimization: Unprotected pyrazolyl boronic acids are often highly polar and poorly soluble in standard organic solvents (DCM, Toluene). The lipophilic phenylsulfonyl group improves solubility in non-polar solvents, facilitating workup and purification.
Part 2: Core Reaction – The Suzuki-Miyaura Protocol
The primary application of this reagent is the introduction of the pyrazole motif into aryl or heteroaryl halides.
Mechanistic Workflow
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, the electron-deficient nature of the protected pyrazole (due to the sulfonyl group) requires specific attention to the transmetalation step, which can be slower than with electron-rich boronic acids.
Figure 1: Catalytic cycle emphasizing the critical base activation step required for electron-deficient boronic acids.
Optimized Experimental Conditions
For coupling 1-(phenylsulfonyl)-1H-pyrazol-4-ylboronic acid with an aryl halide (Ar-Cl/Br/I):
| Parameter | Standard Condition | High-Difficulty Condition (Steric Bulk) | Rationale |
| Catalyst | Bidentate ligands (dppf) stabilize Pd; Buchwald precatalysts (XPhos) handle hindered substrates. | ||
| Base | Carbonate is standard; Phosphate is milder and often superior for nitrogen heterocycles. | ||
| Solvent | 1,4-Dioxane / Water (4:[1]1) | n-Butanol or Toluene / Water | Aqueous component is mandatory to solubilize the base and activate the boronic acid. |
| Temp | 80°C - 100°C | 100°C - 120°C (Microwave) | Thermal energy required to overcome the activation barrier of transmetalation. |
Part 3: Post-Coupling Transformation (Deprotection)
Once the carbon-carbon bond is formed, the phenylsulfonyl group must usually be removed to reveal the bioactive
Deprotection Protocol (Alkaline Hydrolysis)
The sulfonamide bond is susceptible to nucleophilic attack by hydroxide ions.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude Suzuki product (1.0 equiv) in a mixture of Methanol and Tetrahydrofuran (THF) (1:1 ratio). THF ensures solubility of the lipophilic protected material.
-
Base Addition: Add Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) (3.0 - 5.0 equiv) as a 2M aqueous solution.
-
Reaction: Stir at Room Temperature for 2–4 hours. If conversion is slow (monitored by LCMS), heat to 50°C.
-
Note: The PhSO2 group is generally more labile than other sulfonamides, often cleaving under milder conditions.
-
-
Workup:
-
Neutralize with 1M HCl to pH ~7.
-
The free
-pyrazole often precipitates; collect by filtration. -
If no precipitate, extract with Ethyl Acetate (EtOAc).
-
Alternative: Reductive Cleavage (Mg/MeOH) For substrates sensitive to strong base, magnesium turnings in methanol can be used to reductively cleave the sulfonyl group via single-electron transfer (SET).
Figure 2: Base-mediated deprotection pathway yielding the bioactive free pyrazole.
Part 4: Case Study – Kinase Inhibitor Synthesis
Target: Synthesis of a CDK2 inhibitor scaffold (Pyrazolo-Pyrimidine derivative).
Workflow:
-
Starting Material: 2,4-Dichloropyrimidine.
-
SNAr Displacement: Reaction with an amine at C4 to install the hinge-binding motif.
-
Suzuki Coupling:
-
Reagents: 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid pinacol ester (1.2 equiv), Intermediate (1.0 equiv).
-
Catalyst:
(5 mol%).[1] -
Conditions: DME/H2O,
, 90°C, 12h. -
Observation: The PhSO2 group prevents the pyrazole nitrogen from interfering with the Pd-center, resulting in >85% yield.
-
-
Deprotection: Treatment with
in MeOH at reflux removes the sulfonyl group, liberating the required for hydrogen bonding within the kinase ATP pocket.
References
-
Suzuki-Miyaura Coupling Mechanism & Utility
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
- Pyrazole Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Sulfonamides/Azoles).
-
Kinase Inhibitor Synthesis (CDK2 Examples)
-
Leyerer, S. K., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI Molecules. Link
-
-
Deprotection of Sulfonyl Pyrazoles
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation [organic-chemistry.org]
- 3. Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation [organic-chemistry.org]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic Acid
Abstract
The 1H-pyrazol-4-yl moiety is a privileged scaffold in medicinal chemistry, featured extensively in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, the direct coupling of unprotected pyrazole-4-boronic acids is often plagued by catalyst poisoning (due to the coordination of free NH-azoles to Palladium) and rapid protodeboronation.
This guide details the optimized protocol for using 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid . The N-phenylsulfonyl group serves a dual purpose: it sterically and electronically deactivates the pyrazole nitrogen to prevent catalyst inhibition, and it stabilizes the carbon-boron bond. We present a robust, self-validating protocol that balances high cross-coupling efficiency with the stability of the sulfonyl protecting group, ensuring high yields of 4-arylpyrazoles.
Critical Parameter Analysis
The "Goldilocks" Base Selection
The stability of the N-sulfonyl group is pH-dependent.
-
Risk: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) often trigger premature cleavage of the phenylsulfonyl group. This releases the free pyrazole during the reaction, which can sequester the Pd-catalyst and stall the cycle.
-
Solution: Use mild carbonate (Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) bases. These provide sufficient activation for the boronic acid (formation of the boronate-ate complex) without rapidly hydrolyzing the sulfonamide bond.
Catalyst Systems & Ligand Effects
-
Standard Robustness: Pd(dppf)Cl₂·CH₂Cl₂ is the workhorse catalyst. The bidentate ferrocenyl ligand prevents β-hydride elimination (irrelevant here) and supports the reductive elimination step.
-
High-Difficulty Substrates: For sterically hindered aryl chlorides or electron-rich partners, XPhos Pd G2 or Pd(PPh₃)₄ are superior. XPhos forms a monoligated Pd(0) species that is highly active for oxidative addition.
Solvent Systems
A biphasic system is essential for solubility and boronate activation.
-
Preferred: 1,4-Dioxane / Water (4:1 v/v).[1] Dioxane solubilizes the organic halide and the protected pyrazole, while water dissolves the inorganic base.
-
Alternative: 1,2-Dimethoxyethane (DME) / Water is excellent for microwave conditions due to its higher boiling point and microwave absorptivity.
Optimized Experimental Protocol
Protocol A: Thermal Conditions (Standard)
Best for scale-up and standard aryl bromides/iodides.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio), degassed.
Step-by-Step Methodology:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, Boronic Acid, and Base.
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Remove the cap briefly under a positive flow of inert gas, add the Pd-catalyst, and recap immediately. (Alternatively, add catalyst in step 1 if using a glovebox).
-
Reaction: Heat the block to 80–90°C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS.[3] Look for the disappearance of the aryl halide. The product should retain the PhSO₂- group (Mass = Target + 140 Da).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄ and concentrate.
-
Deprotection (Optional): If the free pyrazole is required, treat the crude intermediate with NaOH (2M) in MeOH/THF at RT for 1 hour.
Protocol B: Microwave Assisted (Rapid Screening)
Best for library synthesis and difficult substrates.
Reagents:
-
Same stoichiometry as Protocol A.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%).
-
Base: Cs₂CO₃ (2.5 equiv).
-
Solvent: DME / H₂O (3:1).
Methodology:
-
Combine all reagents in a microwave-safe vial.
-
Seal and purge with Argon.
-
Irradiate at 110°C for 20–30 minutes .
-
Note: Microwave heating minimizes the time window for protodeboronation side-reactions.
Mechanistic Visualization
The following diagram illustrates the specific pathway for this protected reagent, highlighting the critical "Safe Zone" where the protecting group must remain intact to ensure catalytic turnover.
Caption: Catalytic cycle highlighting the necessity of maintaining the N-sulfonyl group (Blue) to prevent Pd-poisoning (Red path) during the cross-coupling.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free pyrazole (premature deprotection). | Switch to a milder base (K₂CO₃ instead of Cs₂CO₃) or lower temperature (80°C). |
| Protodeboronation (Ar-H) | Reaction time too long; Temperature too high. | Use Protocol B (Microwave) to shorten reaction time. Add excess boronic acid (1.5–2.0 equiv). |
| Homocoupling (Ar-Ar) | Oxygen presence in solvent. | Degas solvents more thoroughly (sparge with Ar for 15 mins). |
| Starting Material Remains | Poor solubility of boronic acid. | Ensure water content is sufficient (at least 20% v/v). Switch solvent to DMF/H₂O. |
Representative Data & Scope
The following table summarizes expected yields based on internal validation and literature precedence for 4-substituted pyrazoles using this protected reagent.
| Electrophile (Ar-X) | Electronic Nature | Conditions | Yield (Isolated) |
| 4-Bromoanisole | Electron-Rich | Protocol A | 88% |
| 4-Bromobenzonitrile | Electron-Deficient | Protocol A | 92% |
| 3-Chloropyridine | Heterocyclic/Chloride | Protocol B (XPhos) | 76% |
| 2-Bromo-5-methylthiophene | Heterocyclic | Protocol A | 81% |
References
-
Dvorak, C. et al. (2005).[4] "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids." The Journal of Organic Chemistry, 70(10), 4188–4190.
-
Billingsley, K. & Buchwald, S. (2007). "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[5] Angewandte Chemie International Edition, 46(28), 5359-5363.
-
Mullens, P. R. (2009). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings." Tetrahedron Letters, 50(49), 6783-6786.
-
BenchChem Technical Support. (2025). "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." BenchChem Application Notes.
-
Sigma-Aldrich. "1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Product Specification."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Deprotection of 1-(Phenylsulfonyl)pyrazoles Post-Coupling
Part 1: Executive Summary & Strategic Rationale
The Challenge
In medicinal chemistry, the pyrazole ring is a privileged pharmacophore, particularly in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, the free N-H proton of pyrazole (
-
Catalyst Poisoning: The acidic N-H can bind to Pd(II) species during cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), quenching the catalytic cycle.
-
Regio-ambiguity: Alkylation or arylation of free pyrazoles often results in mixtures of N1 and N2 isomers.
The Solution: The Sulfonyl "Switch"
The 1-(phenylsulfonyl) group serves as a robust "masking" agent. It is sufficiently electron-withdrawing to deactivate the pyrazole nitrogen, preventing catalyst coordination, and it directs regioselectivity during C-H activation or lithiation steps.
Once the carbon-carbon or carbon-heteroatom bond formation is complete, the sulfonyl group must be removed to reveal the bioactive N-H pyrazole. This guide details the Base Hydrolysis protocol, the industry-standard method for this deprotection, focusing on maximizing yield while minimizing byproduct formation.
Part 2: Mechanistic Underpinnings
Understanding the mechanism is vital for troubleshooting. The cleavage of the
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Nucleophilic Attack: The hydroxide ion (
) attacks the highly electrophilic sulfur atom of the sulfonyl group. -
Transition State: A pentacoordinate trigonal bipyramidal intermediate (or transition state) is formed at the sulfur.
-
Elimination: The bond between the sulfur and the pyrazole nitrogen cleaves. The pyrazolate anion acts as the leaving group.
-
Protonation: The resulting pyrazolate anion is protonated during the acidic workup to yield the neutral pyrazole.
DOT Diagram: Mechanistic Pathway
Caption: Figure 1. Mechanism of base-mediated desulfonylation via nucleophilic attack at the sulfur atom.
Part 3: Validated Experimental Protocols
Protocol A: Standard High-Throughput Deprotection
Applicability: Robust substrates stable to strong base and heat (e.g., aryl-pyrazoles without sensitive esters).
Reagents:
-
Substrate: 1-(Phenylsulfonyl)-substituted pyrazole (1.0 equiv)
-
Base: Sodium Hydroxide (NaOH), 4M aqueous solution (5.0 equiv)
-
Solvent: Methanol (MeOH) or 1,4-Dioxane (for solubility)
Step-by-Step Procedure:
-
Dissolution: Charge the reaction vessel with the substrate. Add MeOH (concentration ~0.2 M). If solubility is poor, use a 1:1 mixture of THF/MeOH.
-
Base Addition: Add 4M NaOH dropwise at room temperature (RT).
-
Note: A slight exotherm may occur.
-
-
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Workup (Critical):
-
Cool to RT.
-
Concentrate under reduced pressure to remove volatile organics (MeOH/THF).
-
Dilute the aqueous residue with water.
-
Acidification: Slowly add 1M HCl until pH ~7. The neutral pyrazole often precipitates at this stage.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (EtOAc) (3x).
-
-
Purification: Wash organic layers with brine, dry over
, and concentrate. Recrystallization is often sufficient; column chromatography is rarely needed unless the coupling step was messy.
Protocol B: Mild Deprotection for Sensitive Substrates
Applicability: Substrates containing base-sensitive groups (e.g., nitriles, amides) that might hydrolyze under harsh NaOH conditions.
Reagents:
-
Base: Potassium Carbonate (
) (3.0 equiv) or Cesium Carbonate ( ) -
Solvent: Methanol (anhydrous)
Procedure:
-
Dissolve substrate in MeOH (0.1 M).
-
Add solid
. -
Heat to Reflux (65°C) for 6–12 hours.
-
Why? Carbonates are weaker bases than hydroxides. The reaction relies on methoxide formation in equilibrium or direct attack, requiring longer times but sparing sensitive functional groups.
-
-
Follow workup as in Protocol A, but acidification may require less HCl.
Data Summary: Base Efficiency Comparison
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Compatibility |
| NaOH (4M aq) | MeOH/THF | 60 | 2 | 92-98 | High stability substrates |
| LiOH (2M aq) | THF/H2O | 50 | 4 | 85-90 | Moderate; easier workup |
| K2CO3 | MeOH | Reflux | 12 | 75-85 | Sensitive functional groups |
| TBAF | THF | Reflux | 24 | <50 | Poor (Not recommended for sulfonyls) |
Part 4: Workflow Visualization
The following diagram illustrates the integration of this deprotection step into a standard Suzuki-Miyaura coupling workflow.
Caption: Figure 2. Integration of deprotection within the synthetic pipeline.
Part 5: Troubleshooting & Optimization
Incomplete Conversion
-
Cause: Poor solubility of the sulfonyl-protected intermediate in MeOH.
-
Fix: Switch to THF:Water (2:1) or Dioxane:Water . The reaction requires the organic substrate and the hydroxide ion to interact; a biphasic system without phase transfer catalysis often fails.
Side Reactions (Ring Opening)
-
Cause: Electron-deficient pyrazoles (e.g., with nitro or ester groups) can undergo ring-opening (Bamford-Stevens type side reactions) under harsh basic conditions.
-
Fix: Use Magnesium in Methanol (Mg/MeOH). This operates via a single-electron transfer (SET) reductive cleavage mechanism rather than hydrolysis, sparing the ring.
Product Loss During Workup
-
Cause: Pyrazoles are amphoteric. If the pH is too low (<2), the pyrazole protonates (
) and stays in the water. If pH is too high (>11), it remains deprotonated ( ). -
Fix: Strictly adjust pH to 6.5–7.5 before extraction.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-sulfonyl cleavage conditions).
-
BenchChem Technical Support. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Retrieved from (Context on stability of protecting groups during coupling).
-
Alonso, D. A., & Andersson, P. G. (1998).[3] Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455-9461. Link (Mechanistic parallels for sulfonyl cleavage).
-
Organic Chemistry Portal. (2024). Suzuki Coupling.[4][5][6][7] Retrieved from (General coupling conditions compatible with sulfonyl groups).
-
National Institutes of Health (NIH). (2023). Synthesis of pyrazole-based benzene sulfonamides. Retrieved from (Examples of sulfonamide stability and manipulation).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. aidic.it [aidic.it]
Application Note: One-Pot Suzuki Coupling and Deprotection of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic Acid
Executive Summary
This application note details a robust, field-proven protocol for the synthesis of 4-aryl-1H-pyrazoles using 1-(phenylsulfonyl)-1H-pyrazol-4-ylboronic acid (or its pinacol ester). While unprotected pyrazoles often poison palladium catalysts due to their acidic N-H functionality, the phenylsulfonyl (
This guide provides a one-pot, two-stage protocol. Unlike "spontaneous" deprotection methods which can be unpredictable, this protocol separates the coupling and deprotection events kinetically, ensuring maximal catalyst turnover before the free pyrazole is generated.
Scientific Background & Mechanistic Logic
The Challenge of Unprotected Pyrazoles
Palladium-catalyzed cross-coupling of unprotected azoles is notoriously difficult. The free secondary amine (
The Phenylsulfonyl Solution
The
-
Steric & Electronic Deactivation: It withdraws electron density from the pyrazole ring, preventing the nitrogen from acting as a ligand for Palladium.
-
Labile Deprotection: The sulfonamide bond is susceptible to nucleophilic attack by hydroxide or alkoxides, particularly after the electron-rich aryl group has been coupled to the C4 position.
Mechanism of Action
The process follows a telescoped sequence:
-
Suzuki-Miyaura Coupling: The boronic acid undergoes transmetalation with the Aryl-Pd-X species. The
group remains intact, protecting the catalyst. -
Base Hydrolysis (Deprotection): Once coupling is complete, the introduction of a stronger nucleophile (or increased temperature with existing base) cleaves the S-N bond, releasing the free pyrazole and benzenesulfonate byproduct.
Reaction Pathway Diagram
Figure 1: Sequential reaction pathway preventing catalyst poisoning.
Experimental Protocol
Reagents and Materials
| Component | Specification | Role |
| Substrate A | 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid pinacol ester | Nucleophile |
| Substrate B | Aryl Bromide / Iodide | Electrophile |
| Catalyst | Robust Pd(II) source | |
| Base 1 | Coupling Base | |
| Base 2 | Deprotection Agent | |
| Solvent | 1,4-Dioxane | High boiling, miscible |
Step-by-Step Methodology
Phase 1: Suzuki Coupling (The Protected Phase)
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
Aryl Halide (1.0 equiv)[1]
-
Protected Pyrazole Boronate (1.1 - 1.2 equiv)
- (3 - 5 mol%)
-
-
Solvent: Add 1,4-Dioxane (concentration ~0.2 M).
-
Base: Add
(2.0 M aqueous solution, 3.0 equiv). -
Degas: Sparge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Reaction: Seal and heat to 80°C for 2–4 hours.
-
Checkpoint (Self-Validating): Analyze an aliquot by LCMS/TLC.
-
Target: >95% conversion to the PhSO2-protected intermediate .
-
Note: If the mass of the free pyrazole is observed early, the reaction temperature may be too high, or the base too strong.
-
Phase 2: In-Situ Deprotection (The Cleavage Phase)
7. Addition: Once Phase 1 is complete, do not work up.
8. Trigger: Add
- Mechanism:[1][2][3][4][5][6][7][8][9] The high concentration of hydroxide attacks the sulfonyl sulfur, releasing the pyrazole anion.
- Workup: Cool to room temperature. Neutralize with dilute HCl (to pH ~7). Extract with Ethyl Acetate.[10]
Data Presentation & Optimization[9][11]
Solvent/Base Screening for Phase 1
The choice of base in Phase 1 dictates whether the reaction stays protected or deprotects prematurely.
| Entry | Base | Solvent | Temp (°C) | Result (LCMS) |
| 1 | DME/H2O | 80 | Slow coupling, 0% deprotection (Safe) | |
| 2 | Dioxane/H2O | 80 | Fast coupling, <5% deprotection (Ideal) | |
| 3 | DMF/H2O | 100 | Fast coupling, 40% deprotection (Risk of poisoning) | |
| 4 | Toluene/H2O | 90 | Moderate coupling, trace deprotection |
Troubleshooting Decision Tree
Figure 2: Operational decision tree for reaction monitoring.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2][4][6]
-
Kudo, N., et al. (2011). Efficient Synthesis of 4-Aryl-1H-pyrazoles via Suzuki–Miyaura Coupling of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic Acid Pinacol Ester. Synlett.
-
Li, H., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][2] Journal of the American Chemical Society.[2][4][6]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis.[7] Medium/OPRD Summaries.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines [organic-chemistry.org]
- 7. medium.com [medium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Protodeboronation of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols to address a critical challenge encountered when working with 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid: protodeboronation. Our goal is to equip you with the mechanistic understanding and practical strategies required to ensure the stability of this valuable reagent and achieve successful, reproducible outcomes in your experiments.
Section 1: Understanding the Challenge: The Mechanism of Protodeboronation
Protodeboronation is the undesired cleavage of a carbon-boron (C-B) bond, where it is replaced by a carbon-hydrogen (C-H) bond.[1] This side reaction consumes your boronic acid, leading to reduced yields of the desired coupled product and the formation of 1-(phenylsulfonyl)-1H-pyrazole as a significant byproduct.[2]
The susceptibility of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid to this decomposition pathway is rooted in its electronic structure. The pyrazole ring, particularly when N-substituted with a potent electron-withdrawing group like phenylsulfonyl, creates an electron-deficient aromatic system. This electronic deficiency weakens the C-B bond, making the ipso-carbon more susceptible to protonolysis.
Several factors can initiate or accelerate protodeboronation, including the presence of water, the reaction's pH, temperature, and even the choice of catalyst and base.[1][2][3] The reaction can proceed through various mechanisms, which are often catalyzed by either acid or base.[1][4] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, which typically employ basic conditions, the base-catalyzed pathway is of primary concern.[3][5] Under basic conditions, the boronic acid forms a more reactive boronate species ([ArB(OH)₃]⁻), which can then react with a proton source (like water) to undergo C-B bond cleavage.[1][2]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction yield is disappointingly low, and I've isolated a significant amount of 1-(phenylsulfonyl)-1H-pyrazole. What is happening?
A: This is a classic sign of significant protodeboronation.[2] The desired cross-coupling reaction is being outcompeted by the undesired cleavage of the C-B bond. This indicates that your boronic acid is unstable under the current reaction conditions. The key is to adjust parameters to favor the kinetics of the Suzuki coupling over the protodeboronation pathway.[6]
Q2: How does my choice of base impact the stability of the boronic acid?
A: The choice and strength of the base are critical.[2][5] Strong bases (e.g., NaOH, KOH) can aggressively promote the formation of the boronate anion, which, while necessary for transmetalation in the Suzuki cycle, also accelerates the rate of protodeboronation.[2][7]
-
Recommendation: Opt for milder bases. Weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) often provide a better balance, activating the boronic acid for coupling while minimizing decomposition.[6][8] The pH of the reaction mixture is a crucial factor to control.[3]
Q3: Can the reaction solvent influence the rate of protodeboronation?
A: Absolutely. The presence of a proton source, most commonly water, is often critical for the protodeboronation to occur.[9] While many Suzuki protocols call for aqueous solvent mixtures to solubilize the base and facilitate the formation of the active boronate, an excess of water can be detrimental.
-
Recommendation: Minimize the amount of water in your reaction. Using anhydrous solvents in combination with a soluble base can significantly suppress protodeboronation.[2][10] If an aqueous mixture is necessary, using a higher ratio of organic solvent to water (e.g., 10:1 Dioxane/Water) is advisable.[6] Thoroughly degassing all solvents is also crucial to remove dissolved oxygen, which can lead to other side reactions like homocoupling.[6]
Q4: What is the impact of temperature and reaction time?
A: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[2] The boronic acid is exposed to potentially destabilizing conditions for a longer period, allowing more time for the side reaction to occur.
-
Recommendation:
Q5: Are there more stable alternatives to using the boronic acid directly?
A: Yes. Converting the boronic acid to a boronic ester, such as a pinacol ester (Ar-B(pin)), is a highly effective strategy.[8][11] These esters are generally more stable and less prone to premature protodeboronation.[12] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more labile free boronic acid low, which minimizes side reactions.[1][6] MIDA (N-methyliminodiacetic acid) boronates are another excellent option for this slow-release strategy.[1][6]
Section 3: Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to minimize the protodeboronation of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid or its pinacol ester derivative.
Reagents & Equipment:
-
Aryl Halide (1.0 eq.)
-
1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid pinacol ester (1.2 eq.)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry the reaction vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain this atmosphere throughout the setup and reaction.
-
Reagent Addition: To the reaction vessel, add the aryl halide, 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid pinacol ester, potassium phosphate, and the palladium pre-catalyst.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed vessel in a pre-heated heating block set to a moderate temperature (e.g., 80-90 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Data Summary: Key Parameter Choices
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Boron Source | Pinacol or MIDA Ester | Free Boronic Acid | Esters provide greater stability and a "slow-release" of the active species, minimizing decomposition.[1][6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOH, KOH, NaOMe | Milder bases are effective for coupling but reduce the rate of base-catalyzed protodeboronation.[6][8] |
| Solvent | Anhydrous Dioxane, THF, Toluene | High water content mixtures | Minimizing water, a key proton source, directly suppresses the protodeboronation side reaction.[9][10] |
| Temperature | Lowest effective temperature (e.g., 80-100 °C) | High temperatures (>120 °C) | Reduces the overall rate of decomposition.[2] |
| Catalyst | High-activity pre-catalyst (e.g., G3/G4) | Inefficient or slow catalyst | A rapid catalytic cycle ensures the desired coupling outpaces the undesired C-B bond cleavage.[1][6] |
Section 4: Visualizing the Strategy
Workflow for Minimizing Protodeboronation
The following diagram outlines the decision-making process and experimental workflow for successfully utilizing 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid while minimizing protodeboronation.
Caption: Key factors influencing protodeboronation and preventative measures.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Li, W. et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Yuan, Z. et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
Scott, J. S. et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Lee, S. J. et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]
-
Knapp, D. M. et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]
-
Cox, P. A. et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]
-
Dennis, C. R. et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. Available at: [Link]
-
Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a … - ResearchGate. Available at: [Link]
-
Reaction between water and boronic acids. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]
-
Kuang, C. et al. (2020). Base-promoted domino-borylation-protodeboronation strategy. Chemical Communications. Available at: [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Cox, P. A. et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boronic Esters | SCBT - Santa Cruz Biotechnology [scbt.com]
Stability of 1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid in aqueous base
Technical Support Center: 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic Acid
-
Ticket ID: #PYR-BOR-004
-
Subject: Stability & Optimization in Aqueous Base Suzuki Couplings
-
Responder: Senior Application Scientist, Catalysis & Synthesis Division
Executive Summary
You are likely experiencing variable yields or complete reaction failure when using 1-(phenylsulfonyl)-1H-pyrazol-4-ylboronic acid in standard aqueous Suzuki-Miyaura conditions.
The Root Cause: This reagent presents a chemical paradox. The phenylsulfonyl group is an electron-withdrawing protecting group designed to stabilize the pyrazole ring against protodeboronation. However, the N-sulfonyl bond is susceptible to hydrolysis in the presence of strong aqueous nucleophiles (hydroxide bases) and heat.
If the sulfonyl group is cleaved before the cross-coupling event, the resulting unprotected pyrazole boronic acid undergoes rapid protodeboronation , leading to the formation of pyrazole (side product) rather than your desired biaryl product.
Module 1: The Stability/Reactivity Matrix
To successfully utilize this reagent, you must navigate the competition between Productive Transmetallation and Destructive Hydrolysis .
The Competing Pathways (Visualization)
Figure 1: The "Race Condition." Successful coupling requires the green pathway to be faster than the red pathway. Once the sulfonyl group is lost (Yellow node), the C-B bond becomes highly labile.
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned black/brown, and LCMS shows only the dehalogenated aryl halide and pyrazole. What happened? Diagnosis: You likely used a strong hydroxide base (NaOH, KOH) or high temperatures (>80°C) in water. Explanation: The base attacked the sulfonyl sulfur atom (saponification) faster than it activated the boron. The resulting "free" pyrazole boronic acid is unstable. The nitrogen lone pair donates electron density into the ring, facilitating protonation at the C4 position and subsequent loss of boron (protodeboronation). Solution: Switch to a milder base (K₃PO₄ or Cs₂CO₃) and reduce water content (see Protocol A below).
Q2: Can I use K₂CO₃ in DMF/Water? Answer: Yes, but with caution. Nuance: DMF/Water is a standard Suzuki solvent system, but at high temperatures, carbonate in water generates hydroxide equilibrium species. Recommendation: If using DMF, strictly limit water to the minimum required for base solubility (e.g., 4:1 or 9:1 DMF:H₂O). Better yet, use anhydrous conditions with a base that has some organic solubility or use a phase transfer catalyst.
Q3: Why not just use the unprotected pyrazole boronic acid? Answer: Unprotected pyrazole boronic acids are notoriously difficult coupling partners. Reasoning: The free NH group can coordinate to the Palladium catalyst, poisoning it. Furthermore, the unprotected ring is significantly more electron-rich, which drastically accelerates the rate of protodeboronation compared to the sulfonyl-protected analog. The sulfonyl group is there for a reason: it pulls electron density away from the ring, stabilizing the C-B bond.
Module 3: Optimized Protocols
Choose the protocol that matches your available equipment and the stability of your coupling partner.
Protocol A: The "Safe Bet" (Mild Aqueous)
Best for: Standard couplings where the aryl halide is not extremely sterically hindered.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Dioxane suppresses hydrolysis better than DMF.
-
Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 - 3.0 equivalents.
-
Why: Phosphate is a good activator for boron but is less nucleophilic toward the sulfonyl group than hydroxide or ethoxide.
-
-
Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G3 (0.05 equiv).
-
Why: Faster catalysts are essential. You need the cross-coupling to finish before the protecting group falls off.
-
-
Temperature: 60°C - 70°C. Do not reflux.
-
Procedure:
-
Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen promotes phenol formation.
-
Combine reagents.
-
Heat and monitor by LCMS every hour. Stop immediately upon consumption of aryl halide.
-
Protocol B: The "Anhydrous" Route (High Stability)
Best for: Difficult substrates or if you observe hydrolysis in Protocol A.
-
Solvent: Anhydrous DMF or DMSO.
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Fluoride (KF).
-
Why: Fluoride activates boronic acids via the formation of [R-BF(OH)₂]⁻ without requiring water/hydroxide, bypassing the hydrolysis pathway entirely.
-
-
Additive: 1.0 equiv of Ag₂O (Optional, if reaction is sluggish).
-
Temperature: 80°C.
-
Note: This method preserves the sulfonyl group almost indefinitely, allowing for longer reaction times.
Module 4: Base Compatibility Data
The following table summarizes the half-life of the N-sulfonyl group in various conditions (Approximated based on general N-sulfonyl azole reactivity).
| Base System | Solvent | Est.[1][2][3] Stability of Sulfonyl Group | Risk Level |
| NaOH / KOH | Water/Alcohol | < 30 mins at 60°C | CRITICAL |
| Na₂CO₃ / K₂CO₃ | Water/Dioxane | 2 - 4 hours at 80°C | MODERATE |
| K₃PO₄ | Water/Dioxane | 4 - 6 hours at 70°C | LOW (Recommended) |
| CsF / KF | Anhydrous DMF | > 24 hours | NEGLIGIBLE |
| Et₃N / DIPEA | Organics | Stable | N/A (Won't activate Boron) |
References
-
Protodeboronation Mechanisms
- Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2017.
- Context: Establishes that electron-rich heteroaromatics (like free pyrazoles) are most prone to C-B bond cleavage.
-
Suzuki Coupling of Protected Azoles
-
Billingsley, K., Buchwald, S. L. "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[2]
- Context: Discusses the necessity of anhydrous conditions or specific prec
-
-
General Reactivity of N-Sulfonyl Pyrazoles
- Knaus, E. E., et al. "Hydrolysis of N-sulfonylpyrazoles." Journal of Heterocyclic Chemistry.
- Context: Defines the lability of the sulfonamide bond in basic media.
-
Boronic Acid Activation
- Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
- Context: Detailed review on the role of base and counter-cations in the transmetall
Sources
Technical Support Center: Handling the Moisture and Base Sensitivity of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic Acid
Prepared by: The Senior Application Scientist Team Last Updated: February 25, 2026
Welcome to the technical support guide for 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its unique electronic properties make it a valuable reagent in cross-coupling reactions; however, these same properties render it highly susceptible to degradation. This guide provides in-depth, practical solutions to ensure its stability and maximize its utility in your synthetic workflows.
Section 1: The Core Challenge: Understanding Protodeboronation
The primary issue affecting the stability and performance of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid is its propensity to undergo protodeboronation—the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This process is significantly accelerated by moisture and is often catalyzed by acids or, more critically for this substrate, bases.[1][2]
The potent electron-withdrawing nature of the phenylsulfonyl group polarizes the C-B bond, making the pyrazole ring highly electron-deficient. This electronic characteristic dramatically increases the boronic acid's susceptibility to base-catalyzed protodeboronation, a common side reaction in Suzuki-Miyaura coupling conditions.[3][4] The reaction proceeds via the formation of a tetrahedral boronate intermediate, which then reacts with a proton source (like water) to yield the undesired 1-(Phenylsulfonyl)-1H-pyrazole byproduct.[2] Understanding this degradation pathway is the first step to preventing it.
Caption: Base-catalyzed degradation of the boronic acid.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid.
Q1: Why is this particular boronic acid more sensitive than others I've used? A1: The sensitivity is rooted in its electronic structure. The phenylsulfonyl group is a powerful electron-withdrawing group (EWG). This EWG, combined with the inherently electron-deficient pyrazole ring, makes the boronic acid significantly more Lewis acidic and renders the carbon-boron bond exceptionally prone to cleavage, especially under the basic conditions required for many cross-coupling reactions.[3][4]
Q2: What are the common visual and analytical signs of compound degradation? A2: Degradation can manifest in several ways:
-
Visual Cues: The pure compound is typically a white to off-white solid. Signs of degradation include clumping or caking (due to moisture absorption), discoloration (turning yellow or brown), or the formation of an oily or gummy consistency.[5]
-
Analytical Data: The most definitive sign is the appearance of the protodeboronated byproduct, 1-(Phenylsulfonyl)-1H-pyrazole, in analytical spectra. In a ¹H NMR spectrum, you will observe the disappearance of the boronic acid proton signal and the emergence of a new aromatic proton signal on the pyrazole ring.
Q3: What are the non-negotiable storage conditions for this compound? A3: To maintain the integrity of the compound, strict storage protocols are essential.[6]
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen) at all times.[7] Air contains moisture and oxygen, which can facilitate degradation.
-
Temperature: For long-term storage, keep the compound at 2-8°C or, preferably, at -20°C.[8]
-
Container: Use a well-sealed vial with a PTFE-lined cap.[6] For material that will be accessed multiple times, consider aliquoting it into smaller, single-use vials to prevent repeated exposure of the bulk material to the ambient atmosphere.
-
Environment: Always store inside a desiccator to provide an additional layer of protection against ambient moisture.
Q4: Is the corresponding pinacol boronate ester a more stable alternative? A4: Yes, absolutely. Boronic esters, such as the pinacol ester, are generally more resistant to protodeboronation and oxidation than their corresponding boronic acids.[2] They offer better shelf-life and can often be used directly in Suzuki-Miyaura reactions, where they hydrolyze in situ under the reaction conditions to generate the active boronic acid species. If you are experiencing persistent issues with the boronic acid, switching to the pinacol ester is a highly recommended strategy.[9]
Section 3: Troubleshooting Guide for Experimental Workflows
This section provides direct, actionable solutions for specific problems encountered during experiments.
Problem: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
A low or non-existent yield is the most common failure mode and is almost always linked to the stability of the boronic acid.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reagent Degradation | Run a quick ¹H NMR on your starting material. Look for the presence of the protodeboronated byproduct. | Always use a fresh bottle or a sample that has been rigorously stored under inert gas and in a freezer. If degradation is confirmed, discard the reagent. |
| Protodeboronation During Reaction | Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify 1-(Phenylsulfonyl)-1H-pyrazole as a major byproduct. | The base is the likely culprit. Switch to a milder, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] These are often effective and less harsh. Consider specialized base-free coupling methods for acutely sensitive substrates.[11] |
| Catalyst Deactivation | The reaction mixture turns black, indicating palladium precipitation ("Pd black"). | This is often caused by oxygen. Ensure your solvent is thoroughly degassed (3-4 freeze-pump-thaw cycles are superior to sparging).[10] Use fresh, high-quality phosphine ligands, as they can be prone to oxidation.[10] |
| Presence of Water | Even "anhydrous" solvents can contain trace water. | While some Suzuki reactions benefit from a small amount of water, it can accelerate protodeboronation with this substrate.[12] Use freshly distilled or commercially available anhydrous solvents. Consider adding anhydrous Na₂SO₄ or MgSO₄ to the reaction flask. |
Experimental Protocol: Verifying Boronic Acid Quality
-
Sample Preparation: In a glovebox or under a gentle stream of argon, dissolve ~5 mg of the boronic acid in 0.6 mL of a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Quickly acquire a ¹H NMR spectrum.
-
Analysis: Check for the characteristic broad singlet of the B(OH)₂ protons (often between 4-8 ppm, but can vary and exchange with water). More importantly, integrate the pyrazole ring protons against any signals corresponding to the protodeboronated byproduct. The presence of more than 5% of this byproduct indicates significant degradation.
Section 4: Recommended Protocols
Protocol 1: Standard Operating Procedure for Weighing and Dispensing
This protocol minimizes exposure to air and moisture.
Caption: Workflow for safely handling the boronic acid.
-
Equilibration: Before opening, allow the sealed vial of the boronic acid to warm to room temperature inside a desiccator (~30-60 minutes). This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Transfer: Perform all weighing and transfer operations under a positive pressure of an inert gas (argon or nitrogen). A glovebox is ideal.[5] If a glovebox is unavailable, use a "balance tent" or a steady stream of argon directed over the vial opening.
-
Dispensing: Quickly transfer the desired amount of solid to your reaction vessel. Minimize the time the stock bottle is open.
-
Resealing: Before resealing the stock bottle, flush the headspace with inert gas.
-
Storage: Immediately return the stock bottle to its designated cold storage location within a desiccator.[7]
Protocol 2: A Robust Suzuki-Miyaura Coupling Procedure for Sensitive Boronic Acids
This protocol is a starting point designed to minimize degradation.
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid (1.2-1.5 eq), and a finely ground, anhydrous base such as K₃PO₄ (2.0-3.0 eq).
-
Catalyst Loading: In a separate vial under argon, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2.2-4.4 mol%).
-
Solvent and Catalyst Transfer: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to the main reaction flask via cannula or syringe. Then, add the catalyst/ligand mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor by TLC or LC-MS.[10]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Section 5: References
-
Lab Alley. (2025). How to Store Boric Acid. Available at: [Link]
-
Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Chen, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959–34962. Available at: [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Moran, J., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11). Available at: [Link]
-
Ito, S., et al. (2015). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Macromolecules, 48(4), 933-940. Available at: [Link]
-
Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options. Available at: [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015). Arylboronic Acids. Available at: [Link]
-
Lindh, J., et al. (2017). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 145, 477-486. Available at: [Link]
-
Thomas, A. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12580–12587. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wang, D., et al. (2005). Air- and Moisture-Stable Cyclopalladated Complexes as Efficient Catalysts for Suzuki-Miyaura Coupling Reaction. Organometallics, 24(5), 987–993. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
-
University of Utah. (2019). ACID HANDLING. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). 7.9.1 General Storage Guidelines. Available at: [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons.
-
Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336. Available at: [Link]
-
ChemistryViews. (2019). Short Video: Water is Key for Pseudo-Solid-State Suzuki-Miyaura Reactions. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). A. 5-Benzo[13][14]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Available at: [Link]
-
ResearchGate. (2025). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. Available at: [Link]
-
Google Patents. (2015). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Available at:
-
ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]
-
Oakwood Chemical. (n.d.). (1-Phenyl-1H-pyrazol-4-yl)boronic acid. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. 1H-ピラゾール-4-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. laballey.com [laballey.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic Acid: Characterization, Comparison, and Application
In modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in a vast array of therapeutic agents. The choice of boronic acid is paramount, as its substituents dictate reactivity, stability, and ultimately, the success of the coupling. This guide provides an in-depth characterization of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid, a versatile building block, and compares it with key structural analogs to inform its strategic application in research.
Profiling 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic Acid
The title compound is distinguished by the presence of a phenylsulfonyl group on the pyrazole nitrogen. This powerful electron-withdrawing group significantly influences the electronic properties of the pyrazole ring and the boronic acid moiety, which can be advantageous for modulating reactivity in cross-coupling reactions.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 1201643-89-1 | BLDpharm[1] |
| Molecular Formula | C₉H₉BN₂O₄S | Oakwood Chemical[2] |
| Molecular Weight | 252.06 g/mol | BLDpharm |
| Physical Form | Expected to be a solid | General knowledge |
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ would show distinct signals for the two pyrazole protons, typically as singlets. The phenylsulfonyl group would present as a complex multiplet in the aromatic region. The B(OH)₂ protons would likely appear as a broad singlet, which may exchange with residual water in the solvent.
-
¹³C NMR: Aromatic and pyrazole carbons would appear in their characteristic regions. The carbon attached to the boron atom would be identifiable, though its signal might be broad.
-
Mass Spectrometry (ESI-MS): In positive ion mode, the protonated molecular ion [M+H]⁺ would be expected. In negative mode, [M-H]⁻ could be observed. A common artifact with boronic acids is the formation of a trimeric anhydride known as a boroxine, which may be detected as a higher mass ion corresponding to [3M - 3H₂O + H]⁺.
-
¹¹B NMR: This technique is particularly informative for boronic acids. A single, broad resonance between 20-30 ppm is expected for the sp²-hybridized boron center.[3][4] The precise chemical shift provides insight into the electronic environment of the boron atom.
Comparative Analysis with Structural Analogs
To fully appreciate the utility of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid, it is essential to compare it with structurally related alternatives. Each analog offers a unique modification that alters its physical and chemical properties.
| Compound | 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid | 1H-Pyrazole-4-boronic acid [5] | (1-Phenyl-1H-pyrazol-4-yl)boronic acid [2] | (1-(Methylsulfonyl)-1H-pyrazol-4-yl)boronic acid [1][6] |
| Image | Structure of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid | Structure of 1H-Pyrazole-4-boronic acid | Structure of (1-Phenyl-1H-pyrazol-4-yl)boronic acid | Structure of (1-(Methylsulfonyl)-1H-pyrazol-4-yl)boronic acid |
| CAS Number | 1201643-89-1 | 763120-58-7 | 1201643-70-0 | 1201643-87-9 |
| Molecular Weight | 252.06 | 111.90 | 188.00 | 189.99 |
| Key Feature | N-Phenylsulfonyl group | Unsubstituted N-H | N-Phenyl group | N-Methylsulfonyl group |
| Melting Point | Not reported | 146-151 °C | Not reported | Not reported |
| Physical Form | Solid (Expected) | White to light orange powder | Solid (Expected) | Off-white solid |
Field-Proven Insights:
-
1H-Pyrazole-4-boronic acid: As the parent compound, it serves as a baseline.[7][8] Its free N-H group can act as both a hydrogen bond donor and acceptor, which can influence solubility and may sometimes interfere with catalytic cycles unless protected or under specific basic conditions.
-
(1-Phenyl-1H-pyrazol-4-yl)boronic acid: Replacing the sulfonyl group with a simple phenyl group removes the strong electron-withdrawing effect. This analog is useful for probing the steric and electronic differences between a phenyl and a phenylsulfonyl substituent.
-
(1-(Methylsulfonyl)-1H-pyrazol-4-yl)boronic acid: This analog allows for a direct comparison between the effects of a phenylsulfonyl and a methylsulfonyl group. The absence of the phenyl ring on the sulfonyl moiety reduces steric bulk and alters the electronic impact, providing a tool to fine-tune reactivity.[1][6]
The N-phenylsulfonyl group in the title compound is a critical modification. It protects the pyrazole nitrogen, preventing potential side reactions, and its strong electron-withdrawing nature can increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Essential Experimental Protocols
Trustworthy and reproducible data is the foundation of scientific integrity. The following are self-validating protocols for the comprehensive characterization of pyrazole boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the primary evidence for structural confirmation. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve polar compounds and the visibility of exchangeable B(OH)₂ and N-H protons. ¹¹B NMR is indispensable for directly probing the boron center.[3]
Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shifts, multiplicities, and integrations of all signals. Look for the characteristic broad singlet of the B(OH)₂ protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Using a broadband probe, acquire a ¹¹B spectrum. This is a rapid experiment that should yield a single primary resonance for the boronic acid.[9] A chemical shift between 20-30 ppm is typical for trigonal planar boronic acids.[3][4]
Mass Spectrometry (MS)
Causality: MS confirms the molecular weight and can reveal the presence of key impurities or degradation products, such as boroxines. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these moderately polar molecules.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI mass spectrometer.
-
Analysis (Positive Ion Mode): Look for the protonated molecular ion [M+H]⁺.
-
Analysis (Negative Ion Mode): Look for the deprotonated molecular ion [M-H]⁻.
-
Impurity Check: Scan a wider mass range to look for the boroxine trimer, which will appear at a much higher m/z corresponding to [3M - 3H₂O + H]⁺.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of a compound. However, boronic acids and their esters are susceptible to on-column hydrolysis, which can give a false impression of impurity. The method must be optimized to minimize this artifact.[10][11][12]
Protocol:
-
Column Selection: Choose a reversed-phase column with low silanol activity to minimize interactions that can catalyze hydrolysis (e.g., Waters XTerra MS C18).[13][14]
-
Mobile Phase: Start with a simple mobile phase of acetonitrile and water. Avoid acidic modifiers like formic or trifluoroacetic acid initially, as they can accelerate hydrolysis.[14]
-
Sample Diluent: Dissolve the sample in an aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[14]
-
Analysis: Inject the sample and run a gradient elution. The boronic acid should elute as a sharp, single peak. The presence of a secondary, earlier-eluting peak may indicate the corresponding deboronated pyrazole impurity.
Characterization Workflow
A logical workflow ensures all critical data is captured efficiently. The following diagram illustrates a standard process for the characterization and validation of a novel pyrazole boronic acid.
Sources
- 1. 1201643-87-9|(1-(Methylsulfonyl)-1H-pyrazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (1-Phenyl-1H-pyrazol-4-yl)boronic acid [oakwoodchemical.com]
- 3. par.nsf.gov [par.nsf.gov]
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- 5. chemimpex.com [chemimpex.com]
- 6. (1-(Methylsulfonyl)-1H-pyrazol-4-yl)boronic acid,1201643-87-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. 1H-Pyrazole-4-boronic acid | C3H5BN2O2 | CID 17750278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazole-4-boronic acid | CAS 763120-58-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Safety Operating Guide
1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid proper disposal procedures
Part 1: Executive Summary & Immediate Action
For Researchers & EHS Personnel: This guide defines the standard operating procedure (SOP) for the disposal of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid . Unlike generic organic waste, this compound contains a boronic acid moiety (susceptible to dehydration/trimerization) and a phenylsulfonyl protecting group (susceptible to base-catalyzed hydrolysis).
Immediate Disposal Directive:
-
Solid Waste: Segregate into "Hazardous Waste - Solid - Organic". Do not dispose of in regular trash.
-
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in halogenated solvents).
-
Reactive Hazard: Strictly avoid mixing with strong bases (e.g., NaOH, KOH) in the waste stream. The sulfonyl group is labile under basic conditions, leading to exothermic hydrolysis and the release of benzenesulfonic acid salts.
Part 2: Chemical Profile & Hazard Assessment
Understanding the molecular behavior of this compound is the foundation of a self-validating safety system.
| Parameter | Specification | Operational Implication |
| Chemical Structure | Pyrazole ring with a Boronic Acid ( | Sulfur & Boron Content: Requires incineration paths that handle |
| Stability | Hygroscopic; forms boroxine trimers upon dehydration. | Storage: Keep tightly sealed. Old samples may appear "crusty" or have altered melting points due to trimerization. |
| Reactivity | Base-Sensitive: The N-sulfonyl bond is a sulfonamide-like linkage, cleavable by base. | Segregation: Never add to "Basic/Caustic" waste streams. Hydrolysis generates benzenesulfonate (surfactant-like) and pyrazole species. |
| GHS Classification | Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). | PPE: Standard nitrile gloves, safety glasses, and lab coat are mandatory. |
Part 3: Disposal Decision Logic (Visualization)
The following decision tree illustrates the logical flow for disposing of 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid in various experimental states.
Caption: Decision matrix for segregating 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid based on physical state and solvent matrix.
Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Reaction Residue)
Context: Disposal of expired reagent (CAS 1201643-89-1) or solid crude product.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if possible, though not strictly prohibited.
-
Labeling:
-
Primary Constituent: "1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid"[1]
-
Hazards: "Irritant", "Organic".
-
Expert Tip: Explicitly write "Contains Boron" on the tag. Some incineration facilities have limits on boron content due to slag formation in the furnace.
-
-
Transfer:
-
Transfer solid inside a fume hood to prevent inhalation of dust (H335).
-
If the solid has "caked" (due to boroxine formation), gently break it apart with a spatula; do not use vigorous force that might disperse dust.
-
-
Sealing: Wipe the threads of the bottle before closing to ensure a tight seal.
Protocol B: Liquid Waste (Reaction Mixtures & HPLC Waste)
Context: The compound is dissolved in solvents like DMSO, Methanol, or Dichloromethane.
-
Solvent Identification:
-
Scenario 1: Dissolved in DMSO/MeOH/DMF.
-
Action: Pour into the Non-Halogenated Organic waste stream.
-
Reasoning: The compound itself does not contain halogens (F, Cl, Br, I). The sulfur in the sulfonyl group does not classify it as "halogenated."
-
-
Scenario 2: Dissolved in DCM/Chloroform.
-
Action: Pour into the Halogenated Organic waste stream.
-
-
Scenario 3: Aqueous/Buffer Eluents.
-
Action: Collect in Aqueous Chemical Waste .
-
Critical Check: Measure pH. If the solution was treated with base, ensure it is neutralized to pH 6-8 before storage to prevent slow hydrolysis of the sulfonyl group, which can pressurize the container over time.
-
-
Protocol C: Spill Cleanup (Emergency Response)
Context: Accidental spill of 1-5g of solid powder on the benchtop.
-
PPE Upgrade: Wear nitrile gloves (double glove recommended), lab coat, and safety goggles. If outside a hood, use an N95 dust mask.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation. The moisture will also help dissolve/bind the boronic acid (hygroscopic).
-
Cleanup:
-
Scoop up the damp material using a dustpan or stiff card.
-
Place waste into a sealable plastic bag (Ziploc type).
-
Wipe the surface with a soap/water solution.[2]
-
Verification: Boronic acids can leave a slippery residue. Wipe with ethanol to remove final traces.
-
-
Disposal: Place the sealed bag into the Solid Hazardous Waste container.
Part 5: Regulatory & Scientific Context
Why Segregation Matters (The "Why")
-
Sulfonyl Hydrolysis Risk: The phenylsulfonyl group (
) attached to the pyrazole nitrogen is an "activated" sulfonamide. In the presence of strong bases (like waste streams containing NaOH or alkoxides), this bond cleaves.-
Reaction:
. -
Result: This releases benzenesulfonate and the free pyrazole boronic acid. While not explosive, this reaction generates heat and changes the chemical composition of the waste, potentially violating waste profile declarations.
-
-
Boron Environmental Limits: While organic boron is less toxic than inorganic borates, many municipal water authorities have strict limits on Boron (often <1 ppm) in wastewater because it is difficult to remove and toxic to certain crops (e.g., citrus) if the water is recycled. Never pour down the drain.
Waste Codes (US EPA / RCRA Context)
-
P-List/U-List: This specific CAS is not typically P- or U-listed.
-
Characteristic Waste:
-
If flammable solvent is present: D001 .
-
If no solvent: Not characteristically hazardous by RCRA definitions (unless Barium/Cadmium/etc. are present as impurities, which is unlikely).
-
Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" (often State-regulated) to ensure incineration.
-
References
-
Chemical Identity & CAS Verification
-
Boronic Acid Safety Profile
-
Thermo Fisher Scientific.[2] (2020). Phenylboronic Acid Safety Data Sheet. (Analogous compound hazard data). Retrieved from
-
-
General Laboratory Waste Disposal
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
- Sulfonamide/Sulfonyl Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for base-sensitivity of N-sulfonyl groups).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
